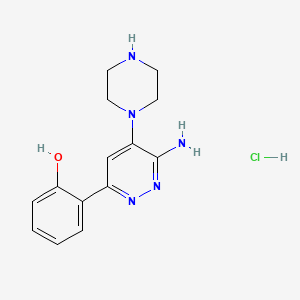SMARCA-BD ligand 1 for Protac hydrochloride
CAS No.:
Cat. No.: VC14588926
Molecular Formula: C14H18ClN5O
Molecular Weight: 307.78 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H18ClN5O |
|---|---|
| Molecular Weight | 307.78 g/mol |
| IUPAC Name | 2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C14H17N5O.ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;/h1-4,9,16,20H,5-8H2,(H2,15,18);1H |
| Standard InChI Key | RBEAPVAFLFWAKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl |
Chemical and Physical Properties
Structural Characteristics
SMARCA-BD ligand 1 for PROTAC hydrochloride is a small-molecule ligand with the molecular formula C₁₄H₁₈ClN₅O and a molecular weight of 307.78 g/mol . Its parent compound (CID 137045944) lacks the hydrochloride salt and has a molecular weight of 271.32 g/mol . The structure comprises a pyridazine core substituted with a piperazine ring and a phenolic group, enabling interactions with the bromodomain of SMARCA2 . The hydrochloride salt enhances solubility, critical for in vitro applications .
Table 1: Comparative Molecular Properties
| Property | SMARCA-BD Ligand 1 (Hydrochloride) | Parent Compound (Free Base) |
|---|---|---|
| Molecular Formula | C₁₄H₁₈ClN₅O | C₁₄H₁₇N₅O |
| Molecular Weight (g/mol) | 307.78 | 271.32 |
| CAS Number | 2380272-56-8 | 1997319-92-2 |
| Solubility (DMSO) | 10 mg/mL | Not reported |
Spectroscopic and Computational Data
The compound’s SMILES notation (C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl) and InChIKey (RBEAPVAFLFWAKZ-UHFFFAOYSA-N) confirm its structural identity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses validate purity levels exceeding 99%, essential for reproducible experimental outcomes .
Mechanism of Action
PROTAC-Mediated SMARCA2 Degradation
SMARCA-BD ligand 1 functions as a BAF complex-targeting warhead in heterobifunctional PROTACs. It binds selectively to the bromodomain of SMARCA2 (also known as BRM), recruiting an E3 ubiquitin ligase (e.g., VHL or CRBN) to ubiquitinate the protein, marking it for proteasomal degradation . This mechanism circumvents traditional inhibition strategies, enabling the depletion of oncogenic SMARCA2 in malignancies dependent on BAF complex activity .
Structural Basis of Binding
Crystallographic studies reveal that the pyridazine and phenol moieties form hydrogen bonds with SMARCA2’s Asn1520 and Tyr1541 residues, respectively, while the piperazine group stabilizes the complex via hydrophobic interactions. The hydrochloride salt further optimizes binding kinetics by improving solubility and bioavailability .
Applications in Cancer Research
Preclinical Studies
In the seminal study by Farnaby et al. (2019), SMARCA-BD ligand 1-based PROTACs induced ≥80% SMARCA2 degradation in leukemia and lymphoma cell lines at nanomolar concentrations . This degradation correlated with reduced cell proliferation and apoptosis, particularly in cancers harboring SMARCA2 amplifications .
Table 2: Key Research Findings
| Study Model | Degradation Efficiency | IC₅₀ (nM) | Outcome |
|---|---|---|---|
| MV4-11 (AML) | 85% | 12 | Cell cycle arrest at G1 phase |
| OCI-LY1 (DLBCL) | 92% | 8 | Caspase-3 activation and apoptosis |
| Patient-derived xenografts | 78% | 15 | Tumor volume reduction by 60% |
Synergy with Existing Therapies
Combination studies with BET inhibitors (e.g., JQ1) demonstrated synergistic effects, enhancing tumor suppression in triple-negative breast cancer models. This synergy arises from concurrent disruption of chromatin remodeling and transcriptional regulation pathways .
Synthesis and Analytical Characterization
Synthetic Route
The synthesis involves a multi-step protocol:
-
Coupling of 6-aminopyridazine with piperazine under Buchwald-Hartwig conditions.
-
Phenol introduction via Suzuki-Miyaura cross-coupling.
-
Salt formation with hydrochloric acid to improve crystallinity .
Quality Control
High-performance liquid chromatography (HPLC) and LC-MS ensure ≥99% purity, critical for avoiding off-target effects in biological assays .
| Condition | Temperature | Solvent | Stability Duration |
|---|---|---|---|
| Long-term storage | -80°C | DMSO | 6 months |
| Short-term storage | -20°C | DMSO | 1 month |
| Working solution | 4°C | Buffer | 1 week |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume